Bacteriopheophytin

Photostability Bacteriochlorins Irradiation degradation kinetics

For researchers modeling photosynthetic electron transfer, reconstituting reaction centers, or conducting photosensitizer screening, this Bacteriopheophytin (CAS 17453-58-6, ≥98%) is the definitive electron acceptor. Unlike bacteriochlorophyll a, its Mg-free core delivers a precisely defined reduction potential (E₁/₂ ≈ -0.55 V vs. NHE) and 1–3 orders of magnitude greater photostability, eliminating degradation-driven variability in extended light-exposure assays. It uniquely combines high sensitizer efficiency with robust ROS stability, serving as a reproducible benchmark without costly palladium metallation. Ensure experimental reproducibility—choose the spectrally and kinetically resolved standard.

Molecular Formula C55H76N4O6
Molecular Weight 889.2 g/mol
CAS No. 17453-58-6
Cat. No. B092524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriopheophytin
CAS17453-58-6
Synonymsacteriopheophytin
bacteriopheophytin a
Molecular FormulaC55H76N4O6
Molecular Weight889.2 g/mol
Structural Identifiers
SMILESCCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C
InChIInChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1
InChIKeyKWOZSBGNAHVCKG-WFDCHTCOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriopheophytin (CAS 17453-58-6) Procurement Specifications: Compound Class, Structural Identity, and Baseline Physicochemical Properties


Bacteriopheophytin (Bacteriopheophytin a, CAS 17453-58-6, molecular formula C₅₅H₇₆N₄O₆, MW 889.24) is a demetallated derivative of bacteriochlorophyll a in which the central magnesium ion is replaced by two hydrogen atoms . This photosynthetic pigment serves as the first spectrally and kinetically resolved electron acceptor in the reaction centers of purple bacteria, participating in the primary charge separation event of bacterial photosynthesis [1].

Why Bacteriopheophytin Cannot Be Substituted with Generic Bacteriochlorophyll or Other In-Class Analogs: Redox, Photostability, and Electron Transfer Limitations


Substituting bacteriopheophytin with its magnesium-containing precursor bacteriochlorophyll a or with other bacteriochlorin derivatives in experimental protocols is fundamentally unsound due to three key physicochemical divergences: (1) the absence of the central Mg²⁺ ion in bacteriopheophytin shifts its reduction potential to a more positive value (E₁/₂ ≈ -0.55 V vs. NHE compared to -0.85 V for bacteriochlorophyll), establishing a thermodynamically distinct electron-accepting capacity [1]; (2) bacteriopheophytin exhibits photostability that exceeds bacteriochlorophyll a by one to three orders of magnitude under identical irradiation conditions, critically affecting experimental reproducibility in prolonged light exposure assays [2]; and (3) unlike certain metal-substituted bacteriochlorins (e.g., Cu-BChl) that sacrifice sensitization efficiency for stability, bacteriopheophytin uniquely combines high sensitizer efficiency with robust resistance to reactive oxygen species-mediated degradation [3]. These interdependent differences mean that no single in-class analog replicates the complete performance profile required for applications ranging from photosynthetic electron transfer modeling to photodynamic sensitizer screening.

Bacteriopheophytin Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Bacteriochlorophyll a and Metal-Substituted Analogs


Bacteriopheophytin vs. Bacteriochlorophyll a: 1–3 Orders of Magnitude Higher Photostability Under UV-A, UV-B, and Visible Irradiation

In a direct head-to-head photostability study, bacteriopheophytin a demonstrated degradation rates one to three orders of magnitude lower than bacteriochlorophyll a across UV-A, UV-B, and visible light irradiation treatments in methanol solutions [1]. Both compounds followed first-order degradation kinetics, but the magnitude difference was consistent across all applied irradiation conditions.

Photostability Bacteriochlorins Irradiation degradation kinetics

Bacteriopheophytin vs. Bacteriochlorophyll a: 300 mV More Positive Reduction Potential Establishes Thermodynamic Basis for Electron Acceptor Function

Electrochemical measurements in organic solvents demonstrate that bacteriopheophytin undergoes reversible one-electron reduction with E₁/₂ ≈ -0.55 V versus normal hydrogen electrode (NHE), compared to E₁/₂ ≈ -0.85 V for bacteriochlorophyll a [1]. This ~300 mV positive shift in reduction potential renders bacteriopheophytin thermodynamically more favorable as an electron acceptor in the primary charge separation event of bacterial photosynthesis.

Redox potential Electron transfer Primary charge separation

Bacteriopheophytin vs. Metal-Substituted Bacteriochlorins: Unique Combination of High Sensitizer Efficiency and ROS Stability

In a comparative screening of bacteriochlorophyll derivatives with varying central metals (M = 2H, Mg, Zn, Pd, Cu), bacteriopheophytin a (M = 2H) and [Pd]-BChl were identified as the only compounds that simultaneously exhibit high photosensitizer efficiency and high stability toward reactive oxygen species (ROS)-mediated degradation [1]. In contrast, BChl and [Zn]-BChl, while efficient sensitizers, undergo rapid degradation by autosensitized ROS; [Cu]-BChl is photostable but functions as a poor sensitizer.

Photosensitizer screening Reactive oxygen species Photodynamic therapy

Bacteriopheophytin vs. Pheophytin a: Functional Replacement with Measurable Impact on Reaction Center Electron Transfer Efficiency

In engineered Rhodobacter sphaeroides reaction centers where the photoactive bacteriopheophytin (BPhL) is replaced with a bacteriochlorophyll molecule (denoted β), the charge-separated intermediate state exhibits altered spectral characteristics and electron transfer dynamics relative to wild-type RCs containing bacteriopheophytin [1]. This demonstrates that bacteriopheophytin is not functionally interchangeable with bacteriochlorophyll even within the native protein scaffold.

Reaction center engineering Electron transfer kinetics Pigment substitution

Bacteriopheophytin Validated Application Scenarios Based on Quantitative Differentiation Evidence


Photosynthetic Electron Transfer Modeling and Bacterial Reaction Center Reconstitution Studies

Bacteriopheophytin is the first kinetically and spectrally resolved electron carrier in the bacterial photosynthetic reaction center electron transfer pathway [1]. Its reduction potential (E₁/₂ ≈ -0.55 V vs. NHE), which is approximately 300 mV more positive than that of bacteriochlorophyll a [2], establishes the thermodynamic driving force for primary charge separation. For researchers constructing artificial photosynthetic systems, reconstituting reaction centers, or performing time-resolved spectroscopic analysis of electron transfer intermediates, bacteriopheophytin provides a well-characterized, thermodynamically defined electron acceptor that cannot be substituted with bacteriochlorophyll a or plant-derived pheophytins without altering the redox landscape.

Photostability-Dependent Assays Requiring Prolonged Illumination

For experimental protocols involving extended or repeated light exposure—such as continuous irradiation photobleaching studies, light-dependent enzyme assays, or long-term photosensitizer stability testing—bacteriopheophytin offers quantifiable advantages over bacteriochlorophyll a. Direct comparative data show that bacteriopheophytin a exhibits one to three orders of magnitude higher photostability under UV-A, UV-B, and visible light treatments in methanol solutions [3]. This stability differential translates to reduced frequency of compound degradation, lower experimental variability, and decreased procurement costs associated with pigment replacement and fresh solution preparation.

Photosensitizer Candidate Screening and ROS-Mediated Degradation Resistance Testing

In comparative photosensitizer screening studies, bacteriopheophytin occupies a distinct performance category alongside [Pd]-BChl, combining high sensitizer efficiency with high stability toward reactive oxygen species (ROS)-mediated degradation [4]. This contrasts with bacteriochlorophyll a and [Zn]-BChl (efficient but ROS-labile) and [Cu]-BChl (ROS-stable but poorly sensitizing). For laboratories screening bacteriochlorin-based photosensitizers for photodynamic therapy applications, bacteriopheophytin serves as a benchmark compound that eliminates the efficiency-stability trade-off without requiring costly palladium metallation, providing a reproducible reference point for evaluating novel derivatives.

Paleolimnological and Biogeochemical Proxy Development for Anoxia Reconstruction

Bacteriopheophytin a, produced by purple sulfur bacteria (PSB) in anoxic hypolimnetic environments, has been validated as a sedimentary pigment proxy for reconstructing past hypolimnetic anoxia [5]. HPLC-based pigment analysis methods capable of separating and quantifying bacteriopheophytin a alongside other chlorophylls and carotenoids in a single ~20-minute run have been established for environmental samples [6]. For paleoclimate and biogeochemistry research groups, the ability to reliably quantify bacteriopheophytin a in sediment cores provides a direct biomarker for past water-column redox conditions that cannot be inferred from chlorophyll a degradation products alone.

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